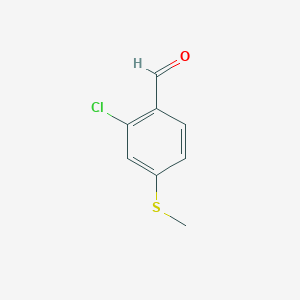
Benzaldehyde, 2-chloro-4-(methylthio)-
概要
説明
Benzaldehyde, 2-chloro-4-(methylthio)- is an organic compound with the molecular formula C8H7ClOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-chloro-4-(methylthio)- can be achieved through several methods. One common approach involves the chlorination of 4-(methylsulfanyl)benzaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2-chloro-4-(methylthio)- may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Benzaldehyde, 2-chloro-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Chloro-4-(methylsulfanyl)benzoic acid.
Reduction: 2-Chloro-4-(methylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
Benzaldehyde, 2-chloro-4-(methylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of Benzaldehyde, 2-chloro-4-(methylthio)- depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile through an addition-elimination mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
2-Chloro-4-(methylsulfonyl)benzaldehyde: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Chloro-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
Benzaldehyde, 2-chloro-4-(methylthio)- is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
特性
CAS番号 |
146982-93-6 |
|---|---|
分子式 |
C8H7ClOS |
分子量 |
186.66 g/mol |
IUPAC名 |
2-chloro-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7ClOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 |
InChIキー |
CBUHPENNUNRKPJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)C=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 5-chloro-N,N-dimethyl-](/img/structure/B8783279.png)
![tert-butyl N-[2-(3-formylphenoxy)ethyl]carbamate](/img/structure/B8783286.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-fluoro-1-(3-methoxypropyl)-](/img/structure/B8783300.png)

![6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8783315.png)





![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-(phenylmethoxy)-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8783352.png)


